2-Ethyl-3-hydroxyhexanoic acid

Overview

Description

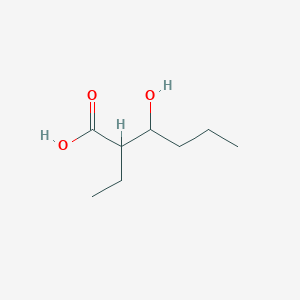

2-Ethyl-3-hydroxyhexanoic acid (C₈H₁₆O₃; molecular weight: 160.21 g/mol) is a branched-chain hydroxy fatty acid characterized by a hydroxyl group at the C-3 position and an ethyl substituent at C-2. Its structure was confirmed via NMR and mass spectrometry, with key spectral features including hydrogen signals at δH 0.94 (terminal methyl), 1.38 (-CH₂-), 1.50 (-CH₂-CH-OH), and 3.67 (-CH-OH) . HSQC and HMBC correlations further validated the connectivity of -CH₂-CH₂-CH-OH and -CH₂-CH₃ fragments . The compound is a known metabolite of di(2-ethylhexyl)phthalate (DEHP), detected in urine via gas chromatography-mass spectrometry (GC-MS) . Its role as a biomarker for DEHP exposure underscores its biological relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-hydroxyhexanoic acid typically involves the aldol condensation of butyraldehyde followed by hydrogenation and oxidation steps. The process begins with the hydroformylation of propylene to produce butyraldehyde. This intermediate undergoes aldol condensation to form 2-ethylhexenal, which is then hydrogenated to yield 2-ethylhexanal. Finally, the oxidation of 2-ethylhexanal produces this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in 2-ethyl-3-hydroxyhexanoic acid undergoes oxidation to form ketones or further oxidized derivatives.

-

Mechanistic Insight : In vivo, β-oxidation proceeds via enzymatic dehydrogenation to form 2-ethyl-3-oxohexanoic acid, a key intermediate in fatty acid catabolism . Chemically, similar transformations are achieved using metal catalysts (e.g., Mn(Ac)₂) under reflux conditions .

Decarboxylation

The carboxylic acid group can undergo decarboxylation under thermal or catalytic conditions.

-

Key Finding : Decarboxylation is more prevalent in the 3-oxo derivative (2-ethyl-3-oxohexanoic acid), which loses CO₂ to form 4-heptanone .

Esterification and Lactonization

The carboxylic acid reacts with alcohols to form esters or undergoes intramolecular cyclization.

-

Industrial Relevance : Ethyl esters of this compound contribute to fruity aromas in perfumes and food additives .

Dehydration

The hydroxyl group can be eliminated to form unsaturated acids.

| Reaction Type | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Acid-catalyzed dehydration | H₂SO₄, 100–120°C | 2-Ethyl-2-hexenoic acid | Major product via β-elimination |

-

Mechanism : The reaction proceeds through a carbocation intermediate, favoring formation of α,β-unsaturated acids .

Metabolic Pathways

In biological systems, this compound is a metabolite of 2-ethylhexanoic acid. Key transformations include:

Scientific Research Applications

Chemistry

2-Ethyl-3-hydroxyhexanoic acid serves as a building block in organic synthesis. It is utilized as an intermediate in the production of complex molecules, allowing chemists to create a variety of compounds through various chemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its potential role in metabolic pathways . Studies have indicated that it may act as a precursor for biologically active compounds, which could have implications for understanding metabolic processes and developing new therapeutic strategies.

Medicine

The compound has been explored for its therapeutic potential in drug development. Its unique chemical structure allows it to interact with biological targets, influencing enzyme activity and cellular signaling pathways. This has led to interest in its use as a scaffold for synthesizing pharmaceuticals, particularly in addressing metabolic disorders.

Industrial Applications

In industrial settings, this compound is employed in the manufacture of polymers , resins, and other chemicals. Its properties make it suitable for use in coatings and materials that require specific chemical characteristics.

Toxicological Evaluations

Research indicates that exposure to this compound can lead to developmental toxicity and liver alterations in animal models. A study highlighted that subchronic administration resulted in liver changes and reduced body weight gain among rats and mice . The no observed effect level (NOEL) was determined to be 0.1% of the compound in the diet, emphasizing the need for careful handling and usage in research and industrial applications .

Case Study 1: Metabolism Studies

A significant study investigated the metabolism of this compound in humans, revealing that it undergoes β-oxidation primarily. The major urinary metabolite identified was 3-oxo-2-ethylhexanoic acid, which provides insights into how this compound is processed within biological systems .

Case Study 2: Toxicity Assessment

Another study focused on the toxicological profile of this compound, assessing its effects on liver function and developmental outcomes in animal models. Findings indicated reversible histopathological changes at certain exposure levels, emphasizing the importance of understanding dosage impacts for safe application .

Mechanism of Action

The mechanism of action of 2-ethyl-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical processes. Its effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares 2-ethyl-3-hydroxyhexanoic acid with structurally related compounds, emphasizing molecular features, spectroscopic data, and applications:

Key Comparative Insights

Structural Differences

- Hydroxyl Position: Unlike 2-(1-hydroxyethyl)-hexanoic acid (hydroxyl at C-7), this compound has its hydroxyl at C-3, altering polarity and hydrogen-bonding capacity .

- Oxidation State: 2-Ethyl-3-oxohexanoic acid (C-3 ketone) is the oxidized derivative of this compound, reflecting its role in β-oxidation pathways .

- Branching: 2-Ethyl-3-methylhexanoic acid replaces the hydroxyl group with a methyl, reducing polarity and enhancing hydrophobicity compared to this compound .

Functional Differences

- Metabolic Roles: this compound and 2-ethyl-3-oxohexanoic acid are sequential intermediates in DEHP metabolism, with the latter arising from oxidation of the former . In contrast, 2-ethylhexanoic acid is a parent compound metabolized via ω- and β-oxidation to yield these hydroxylated/oxidized derivatives .

- Industrial vs. Biological Relevance: 2-Ethylhexanoic acid is industrially significant in plasticizer production , whereas this compound is primarily a urinary biomarker .

Spectroscopic and Analytical Methods

- This compound: Identified via GC-MS after derivatization (e.g., oximation with pentafluorobenzyl hydroxylamine) .

- 2-Ethyl-3-oxohexanoic acid: Co-detected with this compound in urine, requiring similar analytical protocols .

Metabolic Pathways

This compound is a β-oxidation product of 2-ethylhexanoic acid in mammals. In Sprague-Dawley rats, intraperitoneal administration of sodium 2-ethylhexanoate led to urinary excretion of this compound and its oxidized counterpart, 2-ethyl-3-oxohexanoic acid . These metabolites are critical for monitoring DEHP exposure in humans .

Biological Activity

2-Ethyl-3-hydroxyhexanoic acid (2-EHHA) is a branched-chain fatty acid that has garnered attention for its biological activities, particularly its potential therapeutic applications and metabolic implications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of 2-EHHA, including its effects on cellular mechanisms, potential health impacts, and relevant case studies.

- Chemical Formula : C8H16O3

- Molecular Weight : 160.21 g/mol

- CAS Number : 22157349

Biological Activity Overview

2-EHHA is primarily recognized for its role in metabolic pathways and its effects on various biological systems. The compound is a metabolite of 2-ethylhexanoic acid (2-EHA), which is known for its involvement in peroxisome proliferation and potential hepatotoxicity.

1. Metabolic Pathways

Research indicates that 2-EHHA is produced through the beta-oxidation of 2-EHA in humans, suggesting a significant role in fatty acid metabolism. Elevated levels of 2-EHHA have been noted in individuals with metabolic disorders, indicating a potential biomarker for conditions related to impaired fatty acid metabolism .

2. Antiviral Properties

A study highlighted the antiviral activity of ethyl 3-hydroxyhexanoate (EHX), closely related to 2-EHHA, against Coxsackievirus B (CVB). EHX demonstrated significant inhibition of CVB replication both in vitro and in vivo, suggesting that compounds derived from or related to 2-EHHA may possess similar antiviral properties .

Case Study 1: Antiviral Activity Against Coxsackievirus B

- Objective : To evaluate the efficacy of EHX in inhibiting CVB infection.

- Methodology : Mice were administered EHX at doses of 250 mg/kg every 12 hours post-infection. HeLa cells were treated with varying concentrations of EHX.

- Results :

Case Study 2: Hepatic Effects in Animal Models

Subchronic administration studies in rats and mice revealed that dietary inclusion of up to 1.5% 2-EHA resulted in notable hepatic changes:

- Increased liver weights and histopathological changes indicative of peroxisome proliferation.

- Altered clinical chemistry parameters, including elevated serum cholesterol levels and liver enzymes.

- The no-effect level (NOEL) was determined to be approximately 0.1% in diet .

Toxicological Evaluations

Toxicological assessments indicate that while 2-EHHA exhibits some hepatotoxic effects at high doses, these changes are often reversible within a short observation period. The compound does not demonstrate mutagenic potential under standard assays but shows some positive results for sister chromatid exchanges, indicating a need for cautious evaluation regarding long-term exposure .

Summary Table of Findings

Q & A

Q. What analytical methods are recommended for detecting and quantifying 2-Ethyl-3-hydroxyhexanoic acid in biological matrices?

Basic Research Focus :

Gas chromatography-mass spectrometry (GC-MS) is the most reliable method for detecting this compound in urine and other biological samples. The method involves derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride to enhance volatility, followed by sample clean-up with Chromosorb P-filled glass tubes to reduce matrix interference .

Advanced Research Considerations :

Optimizing chromatographic resolution is critical when co-analyzing structurally similar metabolites (e.g., 2-Ethylhexanoic acid and 2-Ethyl-3-oxohexanoic acid). Researchers should validate specificity using selective ion monitoring (SIM) and address potential carryover by increasing bake-out times between runs. Method robustness can be tested by spiking samples with deuterated internal standards to correct for recovery variations .

Q. How can researchers address challenges in quantifying low-abundance this compound in complex biological samples?

Basic Research Focus :

Pre-concentration techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), improve detection limits. For urine samples, simultaneous distillation-extraction (SDE) has been effective in isolating the compound while minimizing co-eluting contaminants .

Advanced Research Considerations :

Matrix effects from organic acids in biological fluids (e.g., urine) can suppress ionization efficiency in GC-MS. Advanced approaches include using matrix-matched calibration curves and post-column infusion to quantify ion suppression. Additionally, leveraging high-resolution mass spectrometry (HRMS) can enhance sensitivity and specificity for trace-level analysis .

Q. What experimental design considerations are critical for metabolic studies involving this compound?

Basic Research Focus :

Controlled exposure studies should include timed urine collection intervals to account for metabolic turnover rates. Baseline correction requires analyzing pre-exposure samples to differentiate endogenous levels from externally introduced metabolites .

Advanced Research Considerations :

Longitudinal studies must address intra-individual variability. Mixed-effects models or generalized estimating equations (GEEs) are recommended to handle clustered data (e.g., repeated measurements per participant). Researchers should also evaluate confounding factors, such as diet or concurrent exposure to other phthalates, using multivariate regression .

Q. How can researchers resolve discrepancies in reported urinary concentrations of this compound across studies?

Basic Research Focus :

Standardizing sample preparation protocols (e.g., hydrolysis conditions for conjugated metabolites) minimizes variability. Inter-laboratory comparisons using certified reference materials (CRMs) ensure consistency in quantification .

Advanced Research Considerations :

Discrepancies may arise from differences in detection limits or calibration ranges. Researchers should perform sensitivity analyses to assess the impact of methodological variations. Meta-analytic techniques, such as random-effects models, can statistically harmonize data across studies while accounting for heterogeneity .

Q. What are the stability requirements for storing this compound in laboratory settings?

Basic Research Focus :

Short-term storage (≤7 days) at 4°C is acceptable for aqueous solutions. For long-term storage, aliquots should be kept at -20°C in amber vials to prevent photodegradation .

Advanced Research Considerations :

Stability under freeze-thaw cycles must be validated for biobanking studies. Lyophilization can extend shelf life but requires testing for residual moisture content, which may catalyze degradation. Accelerated stability studies (e.g., 40°C/75% relative humidity) predict long-term storage behavior .

Q. How can researchers ensure specificity when synthesizing derivatives of this compound?

Basic Research Focus :

Protecting the hydroxyl group during synthesis (e.g., using trimethylsilyl chloride) prevents unwanted side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) or inline spectroscopic methods .

Advanced Research Considerations :

Stereochemical purity is critical for bioactive derivatives. Chiral chromatography or nuclear magnetic resonance (NMR) with chiral shift reagents can verify enantiomeric excess. Computational modeling (e.g., DFT calculations) aids in predicting reaction pathways and optimizing yields .

Properties

IUPAC Name |

2-ethyl-3-hydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-7(9)6(4-2)8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWVBNYTPYVDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29671-57-6 | |

| Record name | 2-Ethyl-3-hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYL-3-HYDROXYHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQN9A3G6A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.